N-(2,5-difluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
Scientific Research Applications
Pharmacological Research and Drug Discovery
Metabolism and Disposition Studies : In the field of pharmacology, this compound is investigated for its metabolism and disposition in the development of human immunodeficiency virus (HIV) integrase inhibitors. 19F-NMR spectroscopy has been used to support the selection of potent inhibitors in drug discovery programs, highlighting its role in understanding the metabolic fate and excretion balance in rats and dogs (Monteagudo et al., 2007).
Antimicrobial and Antifungal Agents : The synthesis and evaluation of novel derivatives of 6-oxo-pyridine-3-carboxamide, including compounds structurally related to the query molecule, have been carried out. These derivatives showed broad-spectrum antibacterial activity, comparable to Ampicillin and Gentamicin, and potent antifungal activity against Aspergillus fumigatus, demonstrating their potential as antimicrobial and antifungal agents (El-Sehrawi et al., 2015).
Materials Science and Polymer Research
Aromatic Polyamides : Research in materials science has led to the development of aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain. These polyamides are noted for their amorphous nature, solubility in polar solvents, and ability to form tough and flexible films, indicating their application in creating advanced materials with specific physical properties (Hsiao & Yu, 1996).
Synthesis of Polyamides : Another study focuses on the synthesis of new polyamides 6a–g through direct polycondensation, demonstrating the use of N-(2,5-difluorophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide related structures in polymer science. These polyamides, containing pyridyl moieties in the main chain, exhibit enhanced thermal stability and excellent solubility, underscoring their potential for various industrial applications (Faghihi & Mozaffari, 2008).
Chemical Synthesis and Analysis
Inhibitors of Gene Expression : The compound and its related structures have been explored for their role in inhibiting NF-kappaB and AP-1 gene expression, crucial for the development of novel therapeutic agents. SAR studies have helped improve oral bioavailability and understand the critical structural elements for activity, demonstrating its application in the design of drugs with specific biological targets (Palanki et al., 2000).
Future Directions
Indole derivatives, which have a similar structure, have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This has created interest among researchers to synthesize a variety of indole derivatives . Therefore, it’s possible that similar research could be conducted with this compound in the future.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c1-13-3-2-4-14(9-13)11-24-12-15(5-8-19(24)25)20(26)23-18-10-16(21)6-7-17(18)22/h2-10,12H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLCCLXYMPFZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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